molecular formula C26H25NO5 B6231357 3-(2-ethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 1367447-52-6

3-(2-ethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B6231357
CAS No.: 1367447-52-6
M. Wt: 431.5
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Description

3-(2-ethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a synthetic organic compound It features a complex structure with a phenyl ring substituted with an ethoxy group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxybenzene and 9H-fluorene.

    Formation of the Intermediate: The 2-ethoxybenzene undergoes a Friedel-Crafts acylation to introduce the propanoic acid moiety.

    Protection of the Amino Group: The amino group is protected using the Fmoc group, which is introduced via a reaction with Fmoc-Cl in the presence of a base like triethylamine.

    Final Coupling: The protected amino acid is then coupled with the intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group or the aromatic ring.

    Reduction: Reduction reactions can target the carbonyl groups or the aromatic ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the propanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions vary depending on the specific substitution but can include reagents like halogens for electrophilic substitution or nucleophiles like amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for more complex molecules. Its protected amino group allows for selective deprotection and further functionalization.

Biology

In biological research, the compound can be used in the synthesis of peptides and proteins. The Fmoc group is a common protecting group in solid-phase peptide synthesis.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to bioactive molecules.

Industry

In industry, the compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable intermediate in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action for this compound depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. Upon deprotection, the amino group can participate in peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
  • 3-(2-ethoxyphenyl)-3-({[(tert-butoxycarbonyl)amino]propanoic acid

Uniqueness

The presence of the ethoxy group and the Fmoc protecting group distinguishes 3-(2-ethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid from similar compounds. These functional groups confer unique reactivity and stability, making it particularly useful in synthetic chemistry and peptide synthesis.

Properties

CAS No.

1367447-52-6

Molecular Formula

C26H25NO5

Molecular Weight

431.5

Purity

95

Origin of Product

United States

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